molecular formula C13H9ClN4S B11508302 7-(4-Chloro-phenyl)-7,8-dihydro-thiazolo[2,3-i]purine

7-(4-Chloro-phenyl)-7,8-dihydro-thiazolo[2,3-i]purine

Cat. No.: B11508302
M. Wt: 288.76 g/mol
InChI Key: QGTALEBYVBRVQE-UHFFFAOYSA-N
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Description

7-(4-Chloro-phenyl)-7,8-dihydro-thiazolo[2,3-i]purine is a heterocyclic compound that features a thiazole ring fused to a purine structure, with a 4-chlorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chloro-phenyl)-7,8-dihydro-thiazolo[2,3-i]purine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Fusion with Purine: The thiazole ring is then fused with a purine derivative. This can be achieved through cyclization reactions involving appropriate purine precursors.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Chloro-phenyl)-7,8-dihydro-thiazolo[2,3-i]purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or as a ligand in binding studies.

Medicine

Medicinally, this compound is of interest due to its potential pharmacological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(4-Chloro-phenyl)-7,8-dihydro-thiazolo[2,3-i]purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A related compound with a similar purine structure but lacking the thiazole ring.

    Thiazolopyrimidines: Compounds with a thiazole ring fused to a pyrimidine structure, similar in some respects to the thiazolopurine structure.

Uniqueness

7-(4-Chloro-phenyl)-7,8-dihydro-thiazolo[2,3-i]purine is unique due to the specific combination of the thiazole and purine rings, along with the 4-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H9ClN4S

Molecular Weight

288.76 g/mol

IUPAC Name

7-(4-chlorophenyl)-7,8-dihydro-[1,3]thiazolo[2,3-f]purine

InChI

InChI=1S/C13H9ClN4S/c14-9-3-1-8(2-4-9)10-5-19-13-11-12(16-6-15-11)17-7-18(10)13/h1-4,6-7,10H,5H2

InChI Key

QGTALEBYVBRVQE-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C=NC3=NC=NC3=C2S1)C4=CC=C(C=C4)Cl

solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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